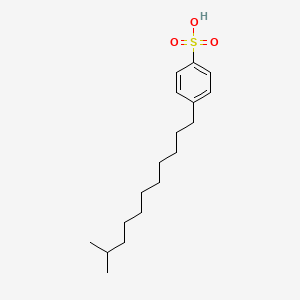

4-(10-Methylundecyl)benzenesulfonic acid

Description

Propriétés

Numéro CAS |

68411-32-5 |

|---|---|

Formule moléculaire |

C18H30O3S |

Poids moléculaire |

326.5 g/mol |

Nom IUPAC |

4-(10-methylundecyl)benzenesulfonic acid |

InChI |

InChI=1S/C18H30O3S/c1-16(2)10-8-6-4-3-5-7-9-11-17-12-14-18(15-13-17)22(19,20)21/h12-16H,3-11H2,1-2H3,(H,19,20,21) |

Clé InChI |

NLIZZNXFRGDAMS-UHFFFAOYSA-N |

SMILES |

CC(C)CCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)O |

SMILES canonique |

CC(C)CCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)O |

Origine du produit |

United States |

Synthetic Methodologies and Reaction Pathway Elucidation for 4 10 Methylundecyl Benzenesulfonic Acid

Advanced Sulfonation Strategies for Alkylbenzenes

The introduction of the sulfonic acid moiety onto the alkylbenzene precursor is a critical step that dictates the final properties of the product. Modern synthetic approaches focus on maximizing yield, ensuring regioselectivity for the para-isomer, and minimizing by-product formation.

Catalytic Approaches in Sulfonation Processes

The sulfonation of alkylbenzenes is an electrophilic aromatic substitution reaction. While traditional methods have employed potent sulfonating agents like fuming sulfuric acid (oleum), contemporary strategies often utilize sulfur trioxide (SO₃) due to its high reactivity and stoichiometric efficiency. scispace.com The use of SO₃, typically diluted with a stream of dry air or nitrogen, allows for a more controlled reaction, minimizing charring and the formation of undesirable by-products. scispace.comchemithon.com

Optimization of Reaction Parameters for Yield and Selectivity

The yield and selectivity of the sulfonation reaction are highly dependent on several key parameters. Precise control over these variables is essential for achieving the desired product quality. chemithon.com

Temperature: Sulfonation is a highly exothermic reaction. chemithon.comhithaldia.in Maintaining a low reaction temperature, often between 0–5°C, is crucial to favor the formation of the para-substituted isomer and to prevent side reactions such as sulfone formation. scispace.com

Molar Ratio of Reactants: The molar ratio of the sulfonating agent to the alkylbenzene is a critical factor. A slight excess of the sulfonating agent is typically used to ensure complete conversion of the starting material. However, a large excess can lead to the formation of polysulfonated by-products and increase the difficulty of purification. chemithon.com

Reaction Time: The reaction time must be sufficient to allow for complete sulfonation but not so long as to promote the formation of undesirable by-products. The kinetics of the sulfonation of long-chain alkylbenzenes are typically fast. scispace.comrsc.org

Agitation: Efficient mixing is necessary to ensure good contact between the reactants, particularly in heterogeneous systems, and to facilitate heat transfer.

The following table illustrates the impact of key reaction parameters on the sulfonation of alkylbenzenes:

| Parameter | Effect on Yield | Effect on Selectivity (p-isomer) | General Recommendation |

| Temperature | Higher temperatures can lead to decomposition and lower yields. | Lower temperatures favor para-substitution. | Maintain low temperatures (e.g., 0-5°C). |

| Molar Ratio (SO₃:Alkylbenzene) | Increasing the ratio can increase conversion up to a point. | A high excess can lead to di-sulfonation. | A slight molar excess of SO₃ is optimal. |

| Reaction Time | Should be optimized to ensure complete conversion. | Prolonged times can increase by-product formation. | Monitor reaction progress to determine the endpoint. |

Precursor Synthesis and Alkylation Mechanisms

The synthesis of the precursor, 4-(10-methylundecyl)benzene, is achieved through the alkylation of benzene (B151609). The structure of the resulting alkylbenzene is determined by the choice of the alkylating agent and the reaction conditions.

Investigation of Friedel-Crafts Alkylation Variants for Branched Alkyl Chain Incorporation

The Friedel-Crafts alkylation is a classic method for forming carbon-carbon bonds to an aromatic ring. nih.govmt.com To synthesize 4-(10-methylundecyl)benzene, benzene is typically alkylated with a C12 branched olefin, such as propylene (B89431) tetramer, in the presence of a Lewis acid catalyst. tandfonline.com

Common Lewis acid catalysts for this reaction include aluminum chloride (AlCl₃) and ferric chloride (FeCl₃). nih.govlibretexts.org The reaction is typically carried out under anhydrous conditions to prevent deactivation of the catalyst. nih.gov An alternative to using olefins is the use of alkyl halides, such as 10-methylundecyl bromide, which would also react with benzene under Friedel-Crafts conditions. nih.gov

Recent advancements have explored the use of solid acid catalysts, such as zeolites, for the alkylation of benzene with long-chain olefins. etsu.eduresearchgate.net These catalysts can offer improved selectivity and are more environmentally benign than traditional Lewis acids. etsu.edu

A different synthetic route involves the Friedel-Crafts acylation followed by reduction. For instance, benzene can be acylated with an appropriate acyl chloride, and the resulting ketone can then be reduced to the desired alkylbenzene. youtube.com This two-step process can sometimes offer better control over the final product structure as it avoids carbocation rearrangements. youtube.com

The table below summarizes different variants of the Friedel-Crafts reaction for the synthesis of branched alkylbenzenes:

| Alkylation Variant | Alkylating Agent | Catalyst | Key Characteristics |

| Alkylation with Olefin | Propylene Tetramer (C₁₂H₂₄) | AlCl₃, HF, Zeolites | Direct, but can lead to a mixture of isomers. tandfonline.cometsu.edu |

| Alkylation with Alkyl Halide | 10-Methylundecyl Bromide | AlCl₃, FeCl₃ | Classic method, carbocation rearrangement is a key consideration. nih.gov |

| Acylation-Reduction | Acyl Chloride + Reduction | AlCl₃ (Acylation) / H₂/Pd (Reduction) | Avoids carbocation rearrangement, offering better regioselectivity. youtube.com |

Stereochemical Considerations in Alkyl Chain Introduction

A significant challenge in Friedel-Crafts alkylation is the potential for carbocation rearrangement. researchgate.netlibretexts.org When an alkyl halide or an alkene reacts with the Lewis acid catalyst, a carbocation is formed as an intermediate. libretexts.org This carbocation can undergo hydride or alkyl shifts to form a more stable carbocation before attacking the benzene ring. libretexts.org This can lead to a mixture of isomers in the final product. For the synthesis of 4-(10-methylundecyl)benzene, starting with an appropriate precursor that forms a relatively stable secondary carbocation at the desired position is crucial to minimize unwanted rearrangements.

The stereochemistry of the reaction can be influenced by the choice of catalyst and reaction conditions. nih.gov While achieving high stereoselectivity in standard Friedel-Crafts alkylations can be difficult, the use of chiral catalysts in asymmetric Friedel-Crafts reactions is an area of ongoing research for the synthesis of enantiomerically enriched products. nih.gov

Purification Techniques and Process Stream Analysis in Laboratory Scale Synthesis

After the synthesis of 4-(10-methylundecyl)benzenesulfonic acid, a multi-step purification process is necessary to remove unreacted starting materials, by-products, and isomers.

The crude reaction mixture is typically neutralized with a base, such as sodium hydroxide, to convert the sulfonic acid into its more stable salt form. numberanalytics.com One common laboratory purification method is recrystallization . researchgate.netuct.ac.za The crude product can be dissolved in a suitable hot solvent and allowed to cool, whereupon the desired product crystallizes out, leaving impurities in the solution. uct.ac.za

Column chromatography is another powerful technique for separating the desired product from a complex mixture. tandfonline.com For the purification of alkylbenzenesulfonic acids, a silica (B1680970) gel column is often employed, with a mixture of solvents such as methanol (B129727) and chloroform (B151607) used as the eluent. tandfonline.com

Process stream analysis in a laboratory setting often relies on chromatographic techniques. High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis of linear and branched alkylbenzene sulfonates. tandfonline.comscribd.comresearchgate.net By using a suitable column (e.g., C18 or anion exchange) and a carefully selected mobile phase, it is possible to separate and quantify the different isomers and homologues present in the reaction mixture. tandfonline.comscribd.comresearchgate.net

The following table outlines common purification and analysis techniques for branched alkylbenzenesulfonic acids:

| Technique | Purpose | Principle | Typical Conditions/Reagents |

| Recrystallization | Purification | Differential solubility of the product and impurities in a solvent at different temperatures. | Hot solvent (e.g., water, ethanol), followed by cooling. uct.ac.za |

| Column Chromatography | Purification/Separation | Differential adsorption of components onto a stationary phase as a mobile phase passes through. | Silica gel stationary phase, methanol/chloroform eluent. tandfonline.com |

| HPLC | Analysis/Quantification | Separation of components based on their differential partitioning between a stationary and a mobile phase under high pressure. | C18 or anion exchange column, acetonitrile/water mobile phase, UV detection. tandfonline.comscribd.comresearchgate.net |

| NMR Spectroscopy | Structural Characterization | Provides detailed information about the molecular structure of the compound. | ¹H and ¹³C NMR are used to confirm the structure of the synthesized product. researchgate.net |

Mechanistic Studies of Benzenesulfonic Acid Formation

The formation of this compound proceeds via an electrophilic aromatic substitution (SEAr) reaction, a fundamental process in organic chemistry. nih.gov The synthesis involves the reaction of 10-methylundecylbenzene with a suitable sulfonating agent, typically sulfur trioxide (SO3) or a source thereof like fuming sulfuric acid (oleum). docbrown.infolibretexts.org Mechanistic studies, combining kinetic analysis and the characterization of reaction intermediates, have been crucial in elucidating the precise pathway of this transformation. While research may not focus uniquely on the 10-methylundecyl isomer, extensive studies on analogous long-chain alkylbenzenes (LABs) provide a robust framework for understanding the reaction mechanism. researchgate.netscribd.comresearchgate.net

Kinetic studies are fundamental to understanding the rate-determining steps and the influence of various parameters on the sulfonation of alkylbenzenes. The sulfonation of aromatic compounds is generally found to be first-order with respect to the aromatic substrate. researchgate.net However, the reaction order with respect to the sulfonating agent, sulfur trioxide (SO3), is more complex and highly dependent on the reaction conditions, particularly the solvent. acs.orgcore.ac.uk

In non-complexing, nonpolar solvents, the reaction kinetics are often second-order in SO3. acs.orgcore.ac.uk This suggests the involvement of two molecules of sulfur trioxide in the rate-determining step. In contrast, in polar, complexing solvents like nitromethane, the kinetics may appear first-order in SO3. nih.gov This complexity arises from the multiple roles SO3 can play, acting not only as the electrophile but also as a catalyst and a complexing agent. nih.govacs.org

A detailed kinetic study on the sulfonation of dodecylbenzene (B1670861), a close structural analog to 10-methylundecylbenzene, revealed that the reaction is approximately 0.74 order with respect to the dodecylbenzene and 1.59 order with respect to SO3. researchgate.net The rate of reaction is also significantly influenced by temperature, following the Arrhenius equation, which allows for the determination of the activation energy. For the sulfonation of dodecylbenzene, the activation energy was determined to be 43.29 kJ/mol. researchgate.net These findings indicate a complex mechanism where the product, the sulfonic acid, can also influence the reaction rate, sometimes causing retardation by forming addition compounds with SO3. scribd.comcore.ac.uk

Table 1: Kinetic Parameters for the Sulfonation of Dodecylbenzene with SO3 Data sourced from a kinetic study in a mixed batch reactor. researchgate.net

| Parameter | Value | Description |

| Reaction Order (Dodecylbenzene) | 0.74 | The reaction rate has a fractional-order dependence on the concentration of the alkylbenzene. |

| Reaction Order (Sulfur Trioxide) | 1.59 | The reaction rate is approximately 1.6 order with respect to the SO3 concentration, suggesting a complex role for the sulfonating agent. |

| Activation Energy (Ea) | 43.29 kJ/mol | The minimum energy required to initiate the sulfonation reaction. |

| Frequency Factor (A) | 2.217 x 10³ | The pre-exponential factor in the Arrhenius equation, related to the frequency of collisions in the correct orientation. |

The classical mechanism for electrophilic aromatic sulfonation involves two main steps. nih.govmasterorganicchemistry.com The first step is the attack of the π-electron system of the benzene ring on the electrophile, sulfur trioxide, to form a resonance-stabilized carbocation known as an arenium ion or σ-complex (also called a Wheland intermediate). nih.govdocbrown.info This step is typically the slow, rate-determining step of the reaction. masterorganicchemistry.com The positive charge in this intermediate is delocalized across the ortho and para positions relative to the point of attack. The second, faster step involves the removal of a proton from the carbon atom bearing the new substituent by a weak base (such as HSO4⁻), which restores the aromaticity of the ring. masterorganicchemistry.com

However, recent computational and experimental studies have revealed a more nuanced picture of the reaction pathway, suggesting that the mechanism can vary significantly with reaction conditions. nih.govacs.org

Key findings from these advanced mechanistic studies include:

The Role of Multiple SO3 Molecules: There is strong evidence that two molecules of SO3 are involved in the reaction, especially in nonpolar media. nih.govacs.org One SO3 molecule acts as the electrophile, while a second molecule acts as a proton acceptor, facilitating the removal of the proton from the σ-complex in a cyclic transition state. This pathway is energetically more favorable than pathways involving a single SO3 molecule. acs.org

Concerted vs. Stepwise Mechanisms: In nonpolar solvents, the reaction may proceed through a single, concerted transition state where the C-S bond is formed and the C-H bond is broken simultaneously, bypassing the formation of a stable Wheland intermediate. acs.org

Solvent-Dependent Pathways: The nature of the solvent plays a critical role in dictating the reaction mechanism.

In nonpolar solvents (e.g., CCl4), a direct 2:1 sulfonation mechanism involving two SO3 molecules and a single, cyclic transition state is preferred. acs.org

In polar, complexing solvents (e.g., CH3NO2), the reaction is more likely to follow a traditional SEAr mechanism involving a distinct Wheland-type intermediate formed from the arene and two SO3 molecules. acs.org The reaction is slower in these solvents because the energy required to break the complex between the solvent and SO3 must be overcome. acs.org

For the sulfonation of 10-methylundecylbenzene, the alkyl group is an ortho-para director. Therefore, the electrophilic attack by SO3 will preferentially occur at the ortho and para positions of the benzene ring. Steric hindrance from the bulky 10-methylundecyl group will significantly favor substitution at the para position, leading to the formation of this compound as the major product. The transition state leading to the para-substituted σ-complex is lower in energy than the one leading to the ortho-substituted intermediate due to reduced steric clash.

Table 2: Proposed Intermediates and Transition States in Aromatic Sulfonation

| Species | Description | Associated Pathway |

| π-complex | A weak, initial association between the benzene ring's π-electrons and an SO3 molecule. | Precedes the main reaction in most pathways. |

| σ-complex (Wheland Intermediate) | A resonance-stabilized carbocation formed by the addition of the electrophile to the aromatic ring. It is a true intermediate in polar solvents. acs.org | Stepwise SEAr mechanism, favored in polar media. acs.org |

| Cyclic Transition State | A single transition state involving the aromatic ring and two SO3 molecules, where C-S bond formation and C-H bond cleavage occur concurrently. acs.org | Concerted mechanism, favored in nonpolar media. acs.org |

| Arenepyrosulfonic acid | An intermediate product formed when a second SO3 molecule assists in proton removal. It is readily hydrolyzed to the final sulfonic acid. nih.gov | Pathways involving two SO3 molecules. |

Advanced Spectroscopic and Analytical Characterization Techniques for Research

Mass Spectrometry (MS) Techniques for Molecular Weight Confirmation and Impurity Profiling

Mass spectrometry (MS) is a cornerstone of chemical analysis that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound, deduce its elemental formula, and investigate its structure through fragmentation. For non-volatile compounds like sulfonic acids, MS is typically coupled with liquid chromatography (LC) and uses soft ionization techniques like electrospray ionization (ESI). acs.orgacs.org

High-Resolution Mass Spectrometry (HRMS) measures m/z values with very high accuracy (typically to within 5 ppm). This precision allows for the determination of a compound's elemental formula. For 4-(10-Methylundecyl)benzenesulfonic acid (C₁₈H₃₀O₃S), HRMS is used to confirm its composition by comparing the experimentally measured exact mass to the theoretically calculated mass. nih.govresearchgate.net In negative-ion mode ESI, the compound is detected as the deprotonated molecule, [M-H]⁻. acs.orgacs.org

Table 2: Exact Mass Data for this compound Ion

| Ion Species | Elemental Formula | Calculated Exact Mass (Da) |

| [M-H]⁻ | C₁₈H₂₉O₃S⁻ | 325.1840 |

| [M+Na-2H]⁻ | C₁₈H₂₈NaO₃S⁻ | 347.1659 |

| [M+Na]⁺ | C₁₈H₃₀NaO₃S⁺ | 349.1813 |

This high accuracy helps to distinguish the target compound from potential impurities or isomers that may have the same nominal mass but a different elemental formula. nih.gov

Tandem Mass Spectrometry (MS/MS or MS²) is a technique where ions of a specific m/z (precursor ions) are selected, fragmented, and the resulting fragment ions (product ions) are analyzed. wikipedia.org This provides valuable structural information. The fragmentation pattern of the [M-H]⁻ ion of this compound can elucidate the structure of the alkyl chain and confirm the position of the sulfonate group.

Expected fragmentation pathways include:

Loss of SO₃: A characteristic fragmentation for sulfonic acids, resulting in an ion corresponding to the desulfonated alkylbenzene carbanion.

Benzylic Cleavage: Cleavage of the bond between the first and second carbon of the alkyl chain, which is a common pathway for alkylbenzenes.

Cleavage along the Alkyl Chain: Fragmentation at various points along the C₁₁ chain, providing information about its length and branching pattern.

Table 3: Predicted MS/MS Fragments for the [M-H]⁻ Ion of this compound (m/z 325.18)

| Product Ion m/z (Nominal) | Proposed Structure / Neutral Loss |

| 245 | [M-H-SO₃]⁻ |

| 183 | [HOC₆H₄SO₃]⁻ (from rearrangement and cleavage) |

| 157 | [C₁₁H₂₁]⁺ (Observed in positive mode) |

| 80 | [SO₃]⁻• |

Analysis of these fragments allows for detailed structural confirmation and is a powerful tool for identifying related impurities in a sample, such as isomers with different branching points or alkyl chain lengths. nih.gov

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that probe the molecular vibrations of a sample. They are excellent for identifying the functional groups present in a molecule, as different bonds and groups vibrate at characteristic frequencies. nih.gov

For this compound, these techniques can readily identify the key structural components: the sulfonic acid group, the substituted aromatic ring, and the alkyl chain.

Sulfonic Acid Group (-SO₃H): This group has several characteristic vibrations. The asymmetric and symmetric S=O stretching bands are very strong in the IR spectrum. The S-O stretch and O-H stretch are also identifiable. The positions of these bands can indicate whether the acid is in its undissociated form (-SO₃H) or its dissociated sulfonate anion form (-SO₃⁻), which is influenced by factors like hydration. nih.govcdnsciencepub.com

Para-Substituted Benzene (B151609) Ring: The substitution pattern on the benzene ring gives rise to a distinct set of bands. Aromatic C-H stretching vibrations appear above 3000 cm⁻¹. C=C ring stretching vibrations occur in the 1450-1600 cm⁻¹ region. Strong C-H out-of-plane bending bands in the 800-850 cm⁻¹ region are characteristic of 1,4-disubstitution. asianpubs.org

Alkyl Chain: The presence of the long, branched alkyl chain is confirmed by strong C-H stretching bands just below 3000 cm⁻¹ (for -CH₂, -CH₃, and -CH groups) and C-H bending vibrations around 1375 cm⁻¹ and 1465 cm⁻¹.

Table 4: Characteristic IR and Raman Vibrational Frequencies for this compound

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity (IR/Raman) |

| 3400-2500 | ν(O-H) | Sulfonic Acid (H-bonded) | Broad, Medium / Weak |

| 3100-3000 | ν(C-H) | Aromatic Ring | Medium / Medium |

| 2955-2850 | ν(C-H) | Alkyl Chain | Strong / Strong |

| 1610-1580 | ν(C=C) | Aromatic Ring | Medium / Strong |

| 1500-1480 | ν(C=C) | Aromatic Ring | Medium / Strong |

| 1470-1450 | δ(C-H) | Alkyl CH₂ Scissoring | Medium / Medium |

| 1385-1370 | δ(C-H) | Alkyl CH₃ Bending | Medium / Medium |

| 1250-1120 | νasym(S=O) | Sulfonic Acid/Sulfonate | Very Strong / Medium |

| 1080-1010 | νsym(S=O) | Sulfonic Acid/Sulfonate | Very Strong / Weak |

| 850-800 | γ(C-H) oop | 1,4-Disubstituted Ring | Strong / Weak |

| 750-650 | ν(C-S) | C-SO₃H | Medium / Medium |

ν = stretching, δ = in-plane bending, γ = out-of-plane bending, asym = asymmetric, sym = symmetric.

X-ray Diffraction (XRD) Studies of Crystalline Forms

X-ray Diffraction (XRD) is a powerful analytical technique for investigating the crystalline structure of solid materials. It provides information on the atomic arrangement, crystal system, and unit cell dimensions. While specific XRD studies on this compound are not extensively reported in publicly available literature, the principles of the technique are broadly applicable to sulfonic acid derivatives. The existence of more than one crystal structure, or polymorphism, can significantly impact a compound's physical properties such as solubility and stability. google.com

In a typical XRD analysis of a crystalline sulfonic acid derivative, the powdered sample is irradiated with monochromatic X-rays, and the diffraction pattern is recorded. This pattern is a unique fingerprint of the crystalline form. For instance, studies on other organic sulfonic acids, such as 4-nitro-benzenesulfonic acid derivatives, have successfully used single-crystal X-ray diffraction to determine their crystal system, space group, and precise molecular geometry. researchgate.net

Should crystalline forms of this compound be isolated, XRD would be the definitive method for their characterization. The resulting data would be presented in a table format, detailing the key crystallographic parameters.

Table 1: Representative Crystallographic Data from Single-Crystal XRD Analysis (Note: This table is a hypothetical representation of the type of data obtained from an XRD study of a crystalline benzenesulfonic acid derivative, as specific data for this compound is not available.)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 14.4530 |

| b (Å) | 13.9185 |

| c (Å) | 13.5714 |

| β (°) | 87.174 |

| Volume (ų) | 2726.76 |

| Z (molecules/unit cell) | 4 |

This illustrative data is adapted from a study on a different sulfonic acid derivative and serves to demonstrate the type of information generated by XRD analysis. researchgate.net

Chromatographic Methods (HPLC, GC) for Purity Analysis and Separation of Isomers

Chromatographic techniques are indispensable for assessing the purity of this compound and for separating its various isomers. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for separating non-volatile or thermally unstable compounds. For sulfonic acids, reversed-phase HPLC is a common approach. phenomenex.com However, due to the high polarity of the sulfonic acid group, achieving adequate retention on standard C18 columns can be challenging. phenomenex.comhelixchrom.com To overcome this, several strategies can be employed:

Mixed-Mode Chromatography: Columns that combine reversed-phase and ion-exchange characteristics can provide enhanced retention and selectivity for sulfonic acids. helixchrom.com

Ion-Pairing Chromatography: Adding an ion-pairing reagent to the mobile phase forms a neutral complex with the sulfonic acid, increasing its retention on a reversed-phase column. phenomenex.com

Mobile Phase Optimization: Adjusting the pH and buffer concentration of the mobile phase can significantly influence the retention and peak shape of sulfonic acids. phenomenex.comhelixchrom.com

HPLC coupled with a mass spectrometry (MS) detector (LC-MS) is particularly powerful, as it allows for the confirmation of the molecular weight of the main component and its impurities.

Table 2: Illustrative HPLC Method for Purity Analysis (Note: This table is a representative example based on general principles for the analysis of benzenesulfonic acids.)

| Parameter | Condition |

| Column | Mixed-Mode C18/Anion-Exchange |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 30% to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm; ESI-MS |

| Column Temperature | 40 °C |

This type of method would allow for the separation of this compound from potential starting materials, by-products, and degradation products.

Gas Chromatography (GC)

GC is highly effective for separating volatile compounds and is particularly useful for the analysis of isomers of alkylbenzenes, which are precursors to alkylbenzenesulfonic acids. For the analysis of the final sulfonic acid product, derivatization is often required to increase its volatility. However, GC-MS is a key technique for analyzing the alkylbenzene intermediate to quantify the distribution of linear versus branched isomers.

Research indicates that when analyzing alkylbenzene isomers by GC-MS, the branched isomers typically exhibit shorter retention times than their linear counterparts due to differences in their boiling points and interactions with the stationary phase.

Table 3: Representative GC-MS Data for Isomer Analysis of the Alkylbenzene Precursor (Note: This table illustrates the expected elution order for isomers based on general chromatographic principles.)

| Compound | Retention Time (min) | Relative Abundance (%) |

| Branched Isomers (e.g., 2-Phenyl-10-methylundecane) | Shorter | Variable |

| 4-(10-Methylundecyl)benzene | Longer | Major |

This analysis is crucial during the synthesis process to ensure the desired isomer is the primary product. The use of GC-MS provides both separation and identification of the isomers based on their mass spectra.

Theoretical and Computational Investigations of 4 10 Methylundecyl Benzenesulfonic Acid

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule, such as its three-dimensional structure, stability, and electronic characteristics. These methods solve the Schrödinger equation for the molecule, providing detailed information about electron distribution and energy levels.

Density Functional Theory (DFT) Studies on Reactivity and Stability

Density Functional Theory (DFT) has become a workhorse in computational chemistry for studying surfactants due to its favorable balance of accuracy and computational cost. DFT calculations on molecules analogous to 4-(10-methylundecyl)benzenesulfonic acid, such as dodecylbenzene (B1670861) sulfonic acid (DBSA), have been performed to understand their structural, energetic, and thermodynamic parameters. researchgate.net

In these studies, the geometry of the molecule is optimized to find its most stable three-dimensional arrangement. For an alkylbenzene sulfonate, this involves determining the bond lengths, bond angles, and dihedral angles for both the alkyl chain and the sulfonated benzene (B151609) ring. The electronic properties, such as the distribution of charges on different atoms, are also calculated. The sulfonate group (-SO₃H) is highly polar and is the site of the molecule's acidic and hydrophilic nature. The long, branched alkyl chain, in contrast, is nonpolar and hydrophobic.

The reactivity of the molecule can be assessed by examining the energies of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). For alkylbenzene sulfonates, the HOMO is typically localized on the benzene ring and the alkyl chain, while the LUMO is often centered on the sulfonate group. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity. researchgate.net DFT calculations have also been used to investigate the adsorption of surfactants onto various surfaces, which is a key aspect of their function in applications like detergency and corrosion inhibition. uncw.edu

Table 1: Representative DFT Calculated Parameters for Dodecylbenzene Sulfonic Acid (DBSA) as an Analog for this compound

| Parameter | Calculated Value | Significance |

| HOMO Energy | -7.2 eV | Indicates the molecule's electron-donating capability. |

| LUMO Energy | -1.5 eV | Indicates the molecule's electron-accepting capability. |

| HOMO-LUMO Gap | 5.7 eV | Reflects the chemical reactivity and stability. |

| Dipole Moment | ~5.0 D | Quantifies the overall polarity of the molecule. |

Note: The values presented are representative and can vary depending on the specific DFT functional and basis set used in the calculation. The data is for DBSA as a proxy for this compound.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecules and their assemblies. By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, providing a detailed picture of molecular motion, conformational changes, and intermolecular interactions.

Solvation Effects on Molecular Behavior

The behavior of a surfactant is intrinsically linked to its interaction with the solvent, typically water. MD simulations are particularly well-suited to study solvation effects. For an amphiphilic molecule like this compound, MD simulations can reveal how water molecules arrange themselves around the hydrophilic sulfonate headgroup and the hydrophobic alkyl tail.

Studies on related surfactants show that the sulfonate group forms strong hydrogen bonds with surrounding water molecules, creating a stable hydration shell. github.io The structure of this hydration shell is critical for the solubility of the surfactant and its behavior at interfaces. The hydrophobic alkyl chain, on the other hand, disrupts the hydrogen-bonding network of water, leading to the hydrophobic effect, which is the primary driving force for surfactant aggregation. The complexity of solvation is further enhanced in mixed-solvent systems, where the presence of organic molecules can influence the conformational preferences of the surfactant. researchgate.netnist.gov

Aggregation Behavior in Model Systems

One of the defining characteristics of surfactants is their ability to self-assemble into larger structures, such as micelles, in solution above a certain concentration known as the critical micelle concentration (CMC). MD simulations have been extensively used to study the aggregation behavior of alkylbenzene sulfonates. nih.govresearchgate.net

MD simulations have also been employed to study the behavior of these surfactants at interfaces, such as the oil-water or air-water interface. nih.govresearchgate.net These studies reveal how the surfactant molecules orient themselves at the interface to reduce the interfacial tension. The sulfonate headgroups are anchored in the aqueous phase, while the hydrophobic tails extend into the non-aqueous phase (oil or air). The orientation and packing of the alkyl chains at the interface are crucial for the emulsifying and foaming properties of the surfactant.

Table 2: Representative Findings from MD Simulations of Branched Alkylbenzene Sulfonates

| Finding | Significance for this compound |

| Slower change in occupied area with increasing concentration | The branched structure creates steric hindrance, affecting packing at interfaces. |

| Meta hydrophobic tails tend to stretch into the oil phase | The position of the branch influences the conformation of the hydrophobic tail at interfaces. nih.govresearchgate.net |

| Formation of a monolayer at the oil-water interface | Demonstrates the fundamental mechanism of interfacial tension reduction. nih.govresearchgate.net |

| Micropolarity of micelles decreases with longer alkyl substituents | The hydrophobic core of the micelle becomes less polar with increasing chain length. chemicalbook.com |

Note: These findings are based on studies of various branched alkylbenzene sulfonates and are expected to be qualitatively applicable to this compound.

Prediction of Spectroscopic Signatures using Computational Methods

Computational methods can be used to predict various spectroscopic properties of molecules, which can aid in their experimental identification and characterization.

For this compound, computational prediction of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra can be particularly useful. DFT calculations, using methods like the Gauge-Including Atomic Orbital (GIAO) approach, can predict the ¹H and ¹³C NMR chemical shifts. unn.edu.ng By calculating the magnetic shielding of each nucleus, the chemical shifts can be estimated and compared with experimental data to confirm the molecular structure. While no specific computational NMR studies for this exact molecule are published, general methodologies for predicting NMR spectra of organic molecules are well-established. uncw.edugithub.io

Similarly, the vibrational frequencies of the molecule can be calculated using DFT. These frequencies correspond to the absorption bands in the IR spectrum. By comparing the computed IR spectrum with the experimental one, the presence of specific functional groups can be confirmed. For instance, the characteristic symmetric and asymmetric stretching vibrations of the S=O bonds in the sulfonate group would be a key feature in the calculated IR spectrum. nih.gov

Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis) of the molecule. researchgate.netfaccts.demdpi.com This involves calculating the energies of electronic transitions from the ground state to various excited states. For this compound, the UV-Vis spectrum would be dominated by absorptions due to the π-electron system of the benzene ring.

Table 3: Expected Spectroscopic Features for this compound

| Spectroscopy | Key Feature | Approximate Region (Experimental) | Computational Method for Prediction |

| ¹H NMR | Aromatic protons, Alkyl chain protons | 7.0-8.0 ppm (aromatic), 0.8-2.8 ppm (alkyl) | DFT (GIAO) |

| ¹³C NMR | Aromatic carbons, Alkyl chain carbons | 120-150 ppm (aromatic), 10-40 ppm (alkyl) | DFT (GIAO) |

| IR | S=O stretching, C-H stretching, Aromatic C=C stretching | 1180-1200 cm⁻¹ (asymmetric S-O stretch), 2850-3000 cm⁻¹, 1450-1600 cm⁻¹ | DFT |

| UV-Vis | π → π* transitions of the benzene ring | ~225 nm and ~260 nm | TD-DFT |

Note: The approximate experimental regions are based on typical values for alkylbenzene sulfonates. illinois.edu Computational predictions would provide more precise values for the specific molecule.

Structure-Activity Relationship (SAR) Studies through Computational Modeling

The structure-activity relationship (SAR) of a chemical compound describes how its molecular structure is related to its biological or chemical activity. For this compound, a branched alkylbenzene sulfonate, its activity is intrinsically linked to the arrangement of its three key components: the hydrophobic alkyl chain, the aromatic benzene ring, and the hydrophilic sulfonate group. Computational modeling provides a powerful tool to investigate these relationships by calculating molecular descriptors and predicting how structural modifications might influence the compound's behavior.

While specific, in-depth computational SAR studies exclusively focused on this compound are not extensively available in public literature, a wealth of research on the broader class of linear and branched alkylbenzene sulfonates (LAS and BAS) allows for the extrapolation of key SAR principles. These studies often utilize Quantitative Structure-Activity Relationship (QSAR) models, which mathematically correlate molecular descriptors with observed activity, such as aquatic toxicity or biodegradability.

Computed Molecular Descriptors

Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. These descriptors are fundamental to computational SAR and QSAR studies. For this compound, several key descriptors can be computed, providing insight into its potential behavior.

| Descriptor | Value | Source |

| Molecular Formula | C18H30O3S | PubChem nih.gov |

| Molecular Weight | 326.5 g/mol | PubChem nih.gov |

| XLogP3 | 6.7 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 1 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 3 | PubChem nih.gov |

| Rotatable Bond Count | 11 | PubChem nih.gov |

| Topological Polar Surface Area | 62.8 Ų | PubChem nih.gov |

| Complexity | 362 | PubChem nih.gov |

Influence of Molecular Structure on Activity

The specific arrangement of the alkyl chain, particularly its length and branching, as well as the position of the phenyl group, are critical determinants of the activity of alkylbenzene sulfonates.

Alkyl Chain Length and Branching: The length of the alkyl chain is a primary factor influencing the hydrophobicity of the molecule. Generally, for linear alkylbenzene sulfonates, an increase in the alkyl chain length leads to greater sorption to organic matter and, in some cases, increased biological activity up to a certain point. nih.gov The branching in the alkyl chain, as seen in this compound with a methyl group at the 10-position, can significantly impact its biodegradability. Highly branched alkyl chains are known to be more resistant to microbial degradation compared to their linear counterparts. This is a key consideration in the environmental fate and potential persistence of the compound.

QSAR Models for Alkylbenzene Sulfonates

QSAR models for alkylbenzene sulfonates often focus on predicting aquatic toxicity. These models typically use descriptors such as the logarithm of the octanol-water partition coefficient (log P), which quantifies hydrophobicity. For anionic surfactants like alkylbenzene sulfonates, QSARs have been developed that correlate toxicity with log P. researchgate.net While a specific QSAR for this compound is not available, the general trend for anionic surfactants indicates that toxicity is related to their ability to disrupt cell membranes, a process influenced by hydrophobicity and molecular geometry.

The development of robust QSARs for a diverse set of linear alkylbenzene sulfonates has been successful, with high correlation coefficients (R² values ranging from 0.965 to 0.997) for predicting acute toxicity to aquatic organisms like fathead minnows and daphnids. nih.gov These models underscore the strong dependence of toxicity on the alkyl chain length.

Comparative SAR Insights

To understand the potential activity of this compound, it is useful to compare its structural features with other relevant compounds.

| Compound Name | Molecular Formula | Key Structural Difference from this compound | Implication for Activity (based on general SAR principles) |

| This compound | C18H30O3S | - | Baseline for comparison. |

| Dodecylbenzenesulfonic acid (linear isomer) | C18H30O3S | Linear alkyl chain | Likely more readily biodegradable. |

| 4-Ethylbenzenesulfonic acid | C8H10O3S | Significantly shorter alkyl chain | Lower hydrophobicity, likely lower surfactant properties and membrane disruption potential. santos.com |

| p-Toluenesulfonic acid | C7H8O3S | No long alkyl chain | Lacks significant surfactant properties. nist.gov |

Chemical Reactivity and Derivatization in Research Contexts

Acid-Base Chemistry and Proton Transfer Mechanisms in Non-Aqueous Media

The sulfonic acid group (-SO₃H) makes 4-(10-methylundecyl)benzenesulfonic acid a strong acid, comparable to sulfuric acid. youtube.comwikipedia.org In aqueous solutions, it almost fully dissociates to yield a proton (H⁺) and the corresponding sulfonate anion. wikipedia.org Its acid-base chemistry in non-aqueous media is more complex and depends heavily on the properties of the solvent, such as its polarity and basicity.

In non-aqueous solvents, the extent of proton transfer from the sulfonic acid to a base is governed by the relative acid and base strengths. The long alkyl chain influences its solubility in organic media, allowing it to function as a strong acid catalyst in non-polar environments.

Research into proton transfer mechanisms for sulfonic acids, often using model compounds like triflic acid or Nafion membranes, reveals that the process is not always a simple, direct transfer. rsc.org The mechanism can be mediated by other molecules, including water, which can act as a "proton shuttle". rsc.orgmasterorganicchemistry.com Theoretical studies suggest that proton transfer at a sulfonic acid group can proceed through the formation of transition states such as –SO₃⁻ and –SO₃H₂⁺. rsc.org While these studies provide a framework, specific research detailing the precise proton transfer mechanisms for this compound in various non-aqueous media is not extensively documented in the available literature. The general principles of electrophilic aromatic substitution, where the sulfonation of the alkylbenzene is a key synthesis step, are well-understood to involve proton transfer stages. youtube.comlibretexts.org

Esterification and Amidation Reactions for Functional Material Precursors

The sulfonic acid group of this compound is a versatile functional handle for creating derivatives for advanced materials. Like other sulfonic acids, it can undergo esterification and amidation to produce sulfonate esters and sulfonamides, respectively. wikipedia.org

Esterification: The reaction of this compound with alcohols yields sulfonate esters. This reaction is typically catalyzed by a strong acid or can be achieved using specific reagents like esters of phosphoric acid. core.ac.ukgoogle.com These ester derivatives are valuable as potential plasticizers, lubricating agents, or non-ionic surfactants. The reaction is an equilibrium process, and conditions can be optimized to favor the formation of the ester. core.ac.uk

Amidation: The reaction with amines or their derivatives can lead to two main types of products: sulfonamides or sulfonate salts.

Sulfonamides are formed by reacting the corresponding sulfonyl chloride (which can be prepared from the sulfonic acid using reagents like phosphorus pentachloride) with a primary or secondary amine. wikipedia.org

Sulfonate Salts are formed through a simple acid-base neutralization reaction with an amine. google.com A patent describes the neutralization of long-chain alkylbenzenesulfonic acids with various alkanolamines (such as diethanolamine, triethanolamine, and isopropanolamine) to create ammonium (B1175870) sulfonate salts, which have applications as surfactants or emulsifiers. google.com

These derivatization reactions allow for the tuning of the compound's physical and chemical properties, creating precursors for functional polymers, coatings, and specialized surfactants.

| Reaction Type | Reactant | Product Class | Potential Application of Product |

|---|---|---|---|

| Esterification | Methanol (B129727)/Ethanol | Methyl/Ethyl 4-(10-methylundecyl)benzenesulfonate | Alkylation agent, intermediate google.com |

| Esterification | Long-chain alcohols (e.g., Dodecanol) | Long-chain alkyl 4-(10-methylundecyl)benzenesulfonate | Non-ionic surfactant, plasticizer |

| Amidation (via sulfonyl chloride) | Ammonia | 4-(10-methylundecyl)benzenesulfonamide | Intermediate for dyes, pharmaceuticals |

| Neutralization/Amine Salt Formation | Triethanolamine | Triethanolammonium 4-(10-methylundecyl)benzenesulfonate | Emulsifier, component in cleaning formulations google.com |

| Neutralization/Amine Salt Formation | Isopropanolamine | Isopropanolammonium 4-(10-methylundecyl)benzenesulfonate | Surfactant in personal care or industrial products google.com |

Cyclization and Polymerization Studies Involving Benzenesulfonic Acid Moiety

While the benzenesulfonic acid group can be involved in various chemical transformations, specific research on cyclization and polymerization reactions directly involving this compound is limited in publicly available literature.

Cyclization: Intramolecular cyclization reactions would likely require another reactive group on the alkyl chain that could react with the sulfonic acid or the benzene (B151609) ring. Such studies have not been prominently reported for this specific molecule.

Polymerization: The molecule itself is not a typical monomer for polymerization. However, it could be incorporated into polymeric structures in several ways:

As a functional dopant: Its acidic nature allows it to be used as a proton-donating dopant in conducting polymers like polyaniline, enhancing their conductivity.

As a surfactant in emulsion polymerization: It can act as an effective stabilizer for latex particles during the synthesis of polymers like polystyrene or poly(methyl methacrylate).

As part of a polymerizable ionic liquid: While not directly involving this compound, studies have shown that ionic liquids containing polymerizable cations (like vinylimidazolium) and sulfonate anions can be polymerized to create nanoporous poly(ionic liquids) with strong acidic character. mdpi.com This concept could theoretically be adapted using the sulfonate of the title compound.

Currently, dedicated polymerization studies focusing on this compound as a primary monomer are not found in the surveyed literature.

Heterogeneous Catalysis Using this compound as a Ligand or Support

The properties of this compound make it a candidate for applications in heterogeneous catalysis, primarily as a source of strong acid sites or as a stabilizing agent.

As a Solid Acid Catalyst: Strong acid catalysts are crucial for many industrial chemical reactions, including esterification and alkylation. researchgate.net To overcome the separation issues associated with liquid acids like sulfuric acid, researchers immobilize acidic groups onto solid supports. etsu.edu Alkylbenzenesulfonic acids can be used to prepare carbon-based solid acid catalysts. researchgate.net In one method, starch and an alkylbenzenesulfonic acid are treated hydrothermally to create a carbonaceous material with a high loading of -SO₃H groups. researchgate.net This type of catalyst has shown high activity and stability in esterification reactions. researchgate.net By anchoring this compound onto a support like silica (B1680970), alumina, or carbon, a reusable, solid acid catalyst could be developed. The long alkyl chain may enhance its interaction with organic substrates, potentially influencing catalytic activity and selectivity.

As a Ligand or Surfactant in Catalysis: In nanoparticle-based catalysis, surfactants are often required to stabilize the nanoparticles and prevent their aggregation. The amphiphilic structure of this compound makes it suitable for this role. It could function as a ligand that adsorbs onto the surface of metal nanoparticles, providing colloidal stability in a reaction medium. Furthermore, in systems known as supported ionic liquid phase (SILP) catalysis, an ionic liquid layer containing the catalyst is coated onto a solid support. mdpi.com A protonated, sulfonic acid-based ionic liquid can be used in these systems for reactions like desulfurization. mdpi.com The sodium salt of this compound could similarly be used to create catalytic systems for various organic transformations.

| Catalytic Role | Method of Use | Potential Reaction Catalyzed | Rationale |

|---|---|---|---|

| Solid Acid Catalyst | Immobilization on a solid support (e.g., carbon, silica) | Esterification, Alkylation, Hydrolysis | Provides strong Brønsted acid sites in a reusable, heterogeneous form. researchgate.netetsu.edu |

| Stabilizing Ligand | Adsorption onto metal nanoparticle surfaces | Hydrogenation, Coupling Reactions | Prevents aggregation of catalytically active nanoparticles. |

| Component of SILP systems | Used as or part of an ionic liquid phase on a support | Oxidation, Desulfurization | Creates a stable and recyclable catalytic system with acidic properties. mdpi.com |

| Phase Transfer Catalyst | Used in biphasic (e.g., aqueous-organic) systems | Reactions with immiscible reactants | The amphiphilic nature facilitates the transfer of reactants between phases. |

Environmental Transformation and Degradation Mechanisms Academic Focus

Photodegradation Pathways and Kinetics under Simulated Environmental Conditions

Direct photolysis of alkylbenzene sulfonates in the environment is generally not considered a primary degradation pathway. However, indirect photodegradation, mediated by photocatalysts, has been demonstrated as a viable removal method.

Studies on the photocatalytic degradation of LAS using titanium dioxide (TiO₂) as a catalyst have shown efficient removal under UV irradiation. researchgate.net The process involves the generation of highly reactive hydroxyl radicals, which attack the surfactant molecule. The degradation typically follows second-order kinetics, with the rate influenced by factors such as the initial concentration of the surfactant, the dosage of the TiO₂ catalyst, and the pH of the solution. researchgate.net Degradation products identified from the photocatalysis of LAS include shorter-chain alkylbenzene sulfonates, carboxylic acids, and aromatic rings. researchgate.net

While specific kinetic data for the photodegradation of 4-(10-Methylundecyl)benzenesulfonic acid is not available, it is plausible that similar photocatalytic processes could contribute to its transformation in sunlit surface waters containing suitable semiconducting minerals. The branching in the alkyl chain could potentially influence the reaction kinetics compared to linear isomers, but this has not been extensively studied.

Biodegradation Mechanisms by Environmental Microorganisms (Mechanistic Studies, not eco-toxicity)

The biodegradability of alkylbenzene sulfonates is profoundly affected by the structure of the alkyl chain. The presence of branching, as in this compound, generally hinders rapid biodegradation compared to their linear counterparts. nih.gov

The biodegradation of LAS is well-documented and typically proceeds via an initial attack on the alkyl chain. The pathway involves ω-oxidation of the terminal methyl group, followed by sequential β-oxidation, which shortens the alkyl chain. researchgate.netnih.gov This process leads to the formation of sulfophenyl carboxylates (SPCs) as key intermediates. researchgate.netnih.govresearchgate.net These SPCs are then subject to desulfonation and cleavage of the aromatic ring. researchgate.net

For branched-chain alkylbenzene sulfonates (BAS), the degradation is more complex and significantly slower. The branching can sterically hinder the enzymes involved in β-oxidation. researchgate.net However, certain microorganisms have demonstrated the ability to degrade BAS. A notable example is Pseudomonas aeruginosa W51D, which can mineralize a significant portion of commercial BAS mixtures. nih.gov Studies on this strain suggest a novel degradation pathway that differs from the classic LAS model. nih.gov Evidence indicates that for some BAS isomers, desulfonation of the benzene (B151609) ring may occur as an initial step, followed by the complete oxidation of the alkyl moiety before the aromatic ring is cleaved. nih.gov

Intermediate products identified during the biodegradation of BAS by P. aeruginosa W51D include hydroxylated derivatives, suggesting that hydroxylation is a key step. nih.gov Specific intermediates like 4-hydroxypropionate and 4-hydroxybenzoate (B8730719) have been detected, supporting the hypothesis of complete side-chain oxidation prior to ring cleavage. nih.gov

Table 1: Potential Biodegradation Intermediates of Branched Alkylbenzene Sulfonates

| Intermediate Compound | Precursor Class | Proposed Pathway Step | Reference |

|---|---|---|---|

| 4-hydroxypropionate | Branched Alkylbenzene Sulfonates | Alkyl chain oxidation | nih.gov |

| 4-hydroxybenzoate | Branched Alkylbenzene Sulfonates | Alkyl chain oxidation | nih.gov |

This table presents intermediates identified in studies of branched and linear alkylbenzene sulfonates, which may be relevant for understanding the degradation of this compound.

The biotransformation of xenobiotics like alkylbenzene sulfonates is mediated by specific enzyme systems. For LAS and BAS, the initial oxidative attack on the alkyl chain is a critical, often rate-limiting, step.

Alkane monooxygenases are key enzymes that initiate the biodegradation of both linear and branched alkanes by introducing an oxygen atom. researchgate.net Following the initial oxidation, dehydrogenases are typically involved in converting the resulting alcohol to an aldehyde and then to a carboxylic acid. researchgate.net

In the degradation of the resulting sulfophenyl carboxylates (SPCs) from LAS, Baeyer-Villiger monooxygenases (BVMOs) and carboxylester hydrolases have been identified. For instance, in Comamonas testosteroni KF-1, a specific SAPMO (4-sulfoacetophenone Baeyer-Villiger monooxygenase) converts the intermediate 4-sulfoacetophenone to 4-sulfophenyl acetate, which is then hydrolyzed by an SPAc esterase. nih.gov

For branched structures, such as that found in this compound, enzyme systems capable of handling steric hindrance are required. Some Pseudomonas species utilize pathways for degrading branched-chain compounds like citronellol, and it has been suggested that similar enzymatic machinery could be recruited for BAS degradation. nih.gov This involves enzymes capable of oxidation at or near the branching point.

Table 2: Enzyme Systems Potentially Involved in Alkylbenzene Sulfonate Biodegradation

| Enzyme Class | Function | Relevance to Alkylbenzene Sulfonates | Reference |

|---|---|---|---|

| Alkane Monooxygenases | Initial oxidation of alkyl chain | Key enzyme for initiating degradation of both LAS and BAS. | researchgate.net |

| Dehydrogenases | Oxidation of alcohols and aldehydes | Subsequent steps after initial monooxygenase attack. | researchgate.net |

| Baeyer-Villiger Monooxygenases (BVMOs) | Cleavage of C-C bonds adjacent to a carbonyl group | Degradation of sulfophenylcarboxylate intermediates. | nih.gov |

Sorption and Desorption Dynamics in Environmental Matrices

Sorption to soil, sediment, and sludge is a significant process affecting the environmental concentration, bioavailability, and transport of alkylbenzene sulfonates. The extent of sorption is influenced by the properties of the chemical and the environmental matrix.

For LAS, sorption is correlated with the organic carbon content of the sediment or soil. acs.org Other factors influencing sorption include the length of the alkyl chain (longer chains sorb more strongly), pH, and the concentration of cations like Ca²⁺, which can bridge the anionic sulfonate group to negatively charged sediment particles. acs.orgresearchgate.net Sorption of LAS has been found to be stronger on iron oxides than on other soil components. nih.gov The process is generally reversible, although desorption can be slow, particularly for longer-chain homologues. researchgate.net

The structure of the alkyl chain, including branching, also affects sorption behavior. Studies comparing linear and branched alkylbenzene sulfonates have shown that small structural variations in the hydrophobic group can dramatically affect aggregation properties and phase behavior, which in turn influences sorption. researchgate.net Molecular dynamics simulations suggest that the position of the benzene ring on the alkyl chain influences the adsorption strength, with isomers having the ring closer to the center of the chain potentially showing different sorption characteristics. mdpi.commst.edu While specific sorption coefficients for this compound are not documented, its branched structure would likely lead to different sorption and desorption kinetics compared to a linear C12-ABS isomer. The terminal methyl branch may affect how the molecule aligns with and binds to organic matter and mineral surfaces.

Table 3: Factors Influencing the Sorption of Alkylbenzene Sulfonates in Environmental Matrices

| Factor | Effect on Sorption | Description | Reference |

|---|---|---|---|

| Alkyl Chain Length | Increased sorption with increased length | Longer hydrophobic chains have a greater affinity for organic matter. | researchgate.net |

| Alkyl Chain Branching | Alters sorption behavior | Branching affects molecular packing and interaction with sorbents. | researchgate.net |

| Organic Carbon Content | Increased sorption with higher content | Primary sorbent phase in many soils and sediments. | acs.org |

| Clay and Iron Oxide Content | Increased sorption | Iron oxides, in particular, show strong adsorption of LAS. | nih.gov |

| pH | Decreased sorption at higher pH | At higher pH, both the surfactant and sediment surfaces are more negatively charged, leading to repulsion. | researchgate.net |

Future Research Directions and Methodological Innovations

Development of Green Chemistry Approaches for Synthesis

The traditional synthesis of alkylbenzene sulfonates often involves multi-step processes that can utilize harsh reagents and generate significant waste. wikipedia.orggoogle.com Future research will likely focus on developing more environmentally benign and efficient synthetic routes to 4-(10-Methylundecyl)benzenesulfonic acid.

Key areas for investigation include:

Alternative Catalysts: The conventional Friedel-Crafts alkylation employs catalysts like aluminum chloride, which are difficult to handle and dispose of. wikipedia.org Research into solid acid catalysts, such as zeolites or functionalized resins, could offer a recyclable and less hazardous alternative.

Solvent-Free or Green Solvent Systems: Exploring reactions in solvent-free conditions or utilizing green solvents like ionic liquids or supercritical fluids could significantly reduce the environmental footprint of the synthesis. A patent for the synthesis of a different benzenesulfonic acid ester highlights the use of an inorganic base in an aqueous phase as a green approach. google.com

Bio-based Feedstocks: Investigating the potential for deriving the alkylbenzene portion of the molecule from bio-based sources, as opposed to petroleum-based feedstocks, aligns with the principles of a circular economy.

Process Intensification: The use of microreactors or flow chemistry could offer better control over reaction parameters, leading to higher yields, improved safety, and reduced waste generation. A study on the synthesis of linear alkyl-benzene calcium sulfonate nanoparticles demonstrated improved yield and reduced acid consumption using an indirect sulfonation method and a "green promoter" like ethanol. ijnc.ir

A comparative table of potential green synthesis strategies is presented below.

| Synthesis Aspect | Conventional Method | Potential Green Alternative | Anticipated Benefits |

| Alkylation Catalyst | Aluminum chloride (AlCl₃) | Zeolites, solid acid resins | Recyclability, reduced hazardous waste |

| Solvent | Organic solvents | Solvent-free, water, ionic liquids | Reduced VOC emissions, lower toxicity |

| Sulfonating Agent | Oleum, sulfur trioxide | Air-sulfonation, milder reagents | Improved safety, less corrosive waste |

| Feedstock | Petroleum-based | Bio-derived hydrocarbons | Increased sustainability, reduced carbon footprint |

Integration into Advanced Materials Science Research (e.g., self-assembly, nanostructures)

The amphiphilic nature of this compound makes it a prime candidate for research in self-assembly and the formation of nanostructured materials. The branched alkyl chain is expected to significantly influence its packing parameter and, consequently, the morphology of the resulting aggregates.

Future research in this area could explore:

Micelle and Vesicle Formation: Detailed studies on the critical micelle concentration (CMC) and the aggregation behavior of this compound in various solvents would be foundational. Research on other branched-alkylbenzene sulfonates has shown that the steric effect of the branched chain strongly affects self-aggregation behavior. researchgate.net

Liquid Crystalline Phases: Anionic surfactants like linear alkylbenzene sulfonates are known to form various liquid crystalline phases (lamellar, hexagonal, cubic) in the presence of water. whiterose.ac.uk Investigating the phase behavior of this compound could lead to applications in structured fluids and soft materials.

Template for Nanomaterials Synthesis: The self-assembled structures of this surfactant could serve as templates for the synthesis of mesoporous materials, nanoparticles, and other nanostructures with controlled size and morphology.

Surface Modification: The interaction of this surfactant with various surfaces is a critical area of study. A Quartz Crystal Microbalance with Dissipation (QCM-D) study on other alkylbenzene sulfonates has provided insights into their interaction with mineral surfaces, which is relevant for applications in coatings and enhanced oil recovery. nih.gov

The following table summarizes potential nanostructures and their research focus.

| Nanostructure Type | Formation Principle | Potential Research Focus |

| Spherical/Cylindrical Micelles | Self-assembly above CMC | Determination of CMC, solubilization capacity for hydrophobic molecules |

| Lamellar Phases | Ordered packing at higher concentrations | Characterization of d-spacing, influence of temperature and additives |

| Vesicles/Liposomes | Bilayer formation | Encapsulation and release studies, drug delivery potential |

| Complex Fluids | Formation of liquid crystalline phases | Rheological properties, phase diagrams |

Exploration of Novel Catalytic Applications in Organic Synthesis

While the primary application of many alkylbenzene sulfonates is as surfactants, the sulfonic acid group is a strong Brønsted acid, suggesting potential catalytic activity. Research on other sulfonic acids, such as p-toluenesulfonic acid, has demonstrated their utility as catalysts in a wide range of organic reactions. nih.govmdpi.com

Future investigations could focus on:

Acid Catalysis in Organic Media: The long, branched alkyl chain of this compound could render it soluble in organic solvents, making it a useful "organic-soluble" strong acid catalyst for reactions like esterifications, acetalizations, and condensations.

Phase-Transfer Catalysis: Its amphiphilic nature could be exploited in phase-transfer catalysis, where it facilitates the reaction between reactants located in different immiscible phases.

Micellar Catalysis: The formation of micelles by this surfactant could create unique microenvironments that can enhance reaction rates and influence selectivity for certain organic reactions.

Functionalized Solid Catalysts: The compound could be used to functionalize solid supports, such as silica (B1680970) or carbon, to create novel solid acid catalysts with tailored surface properties. Research has shown that carbon-based solid acids can be synthesized from other alkyl benzene (B151609) sulfonic acids. researchgate.net

Interdisciplinary Research with Theoretical and Applied Sciences

The complex behavior of this compound at interfaces and in solution necessitates a multidisciplinary research approach, combining experimental work with theoretical modeling and applied sciences.

Promising interdisciplinary research avenues include:

Molecular Dynamics (MD) Simulations: Computational studies can provide valuable insights into the self-assembly process, the structure of aggregates, and the interaction of the surfactant with surfaces at the molecular level. MD simulations have been used to study the nanostructure of other alkyl-sulfonate ionic liquids. mdpi.com

Environmental Science and Biodegradability: The branched structure of this compound raises questions about its environmental fate and biodegradability. Interdisciplinary studies involving microbiology and environmental chemistry would be crucial to assess its persistence and breakdown products. While linear alkylbenzene sulfonates are readily biodegradable, branched-chain varieties are known to be more persistent. wikipedia.orgresearchgate.net

Colloid and Interface Science: Detailed characterization of its properties at air-water and oil-water interfaces, using techniques like tensiometry and surface rheology, will be fundamental to understanding its performance in applications such as detergents, emulsifiers, and foaming agents.

Biomedical Applications: The functionalization of polymers with sulfonate groups has been explored for biomedical uses, including implant coatings and drug delivery systems, due to their ability to enhance cellular bonding. mdpi.com While a distant prospect, the unique properties of this specific surfactant could be explored in this context.

Q & A

Q. How can the molecular structure of 4-(10-Methylundecyl)benzenesulfonic acid be confirmed experimentally?

- Methodological Answer : Structural confirmation requires a combination of spectroscopic and chromatographic techniques:

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to assign signals corresponding to the branched alkyl chain and sulfonic acid group. For example, the methyl group at position 10 of the undecyl chain appears as a triplet in -NMR (~0.8–1.0 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak ([M-H]) at m/z 340.2 (calculated for ) .

- Elemental Analysis : Verify empirical formula (C: 63.12%, H: 8.77%, S: 9.36%) .

Q. What are the primary synthetic routes for this compound?

- Methodological Answer : Synthesis typically involves:

- Alkylation of Benzene : React 10-methylundecyl bromide with benzene sulfonic acid under Friedel-Crafts conditions (AlCl catalyst, 80°C, 12 hours) to introduce the branched alkyl chain .

- Sulfonation : Post-alkylation sulfonation using chlorosulfonic acid (ClSOH) at 0–5°C to ensure regioselectivity at the para position .

- Purification : Column chromatography (silica gel, methanol/chloroform eluent) removes isomers and unreacted precursors .

Q. What analytical techniques are critical for assessing the purity of this compound?

- Methodological Answer : Key techniques include:

Advanced Research Questions

Q. How can synthesis yield be optimized while minimizing branched isomer formation?

- Methodological Answer :

- Reaction Control : Use a molar ratio of 1:1.2 (benzene sulfonic acid:alkyl bromide) to reduce side reactions. Monitor temperature (<85°C) to prevent over-alkylation .

- Catalyst Screening : Compare AlCl, FeCl, and ionic liquids for selectivity. AlCl yields >85% para-substituted product .

- Isomer Analysis : Employ GC-MS to quantify linear vs. branched isomers. Retention times for branched isomers are typically shorter due to lower polarity .

Q. How can contradictions in spectroscopic data (e.g., NMR shifts) be resolved?

- Methodological Answer :

- 2D-NMR : Use - HSQC and HMBC to resolve overlapping signals from the alkyl chain and aromatic protons .

- Deuterated Solvents : Compare spectra in DMSO-d vs. CDCl to identify solvent-induced shifts .

- Reference Standards : Cross-validate with commercially available sodium salts (e.g., CAS 25155-30-0) .

Q. What strategies are effective for preparing and characterizing sodium salts of this compound?

- Methodological Answer :

- Neutralization : React the sulfonic acid with NaOH (1:1 molar ratio) in ethanol/water (50:50) at 60°C for 2 hours .

- Characterization :

- FTIR : Confirm sulfonate group (asymmetric S-O stretch at 1180–1200 cm) .

- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition onset ~250°C) .

Q. How does alkyl chain branching influence surfactant properties in aqueous systems?

- Methodological Answer :

- Critical Micelle Concentration (CMC) : Measure via surface tension titration. Branched chains (e.g., 10-methylundecyl) exhibit higher CMC (~1.2 mM) compared to linear analogs (~0.8 mM) due to steric hindrance .

- Dynamic Light Scattering (DLS) : Compare micelle sizes (branched: 8–12 nm; linear: 15–20 nm) .

Q. How can computational models predict environmental persistence or toxicity?

- Methodological Answer :

- QSAR Models : Use EPI Suite to estimate biodegradability (half-life >60 days) and bioaccumulation potential (log BCF <3.0) .

- Density Functional Theory (DFT) : Calculate hydrolysis activation energy (~85 kJ/mol) to predict stability in aquatic systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.